4-(2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamido)benzamide
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Overview
Description
The compound “4-(2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamido)benzamide” is a complex organic molecule. It contains an indole group, which is a common structure in many natural products and pharmaceuticals . The compound also contains an amide group, which is a key functional group in proteins and other important biological molecules .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), which can provide information on the connectivity of the atoms and the molecular weight, respectively .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would likely be influenced by the presence of the indole and amide groups. For example, the compound might exhibit some degree of polarity and could potentially form hydrogen bonds .Scientific Research Applications
Biological and Pharmacological Activities
Indoles and Benzamides in Drug Discovery : Indoles and their derivatives, as well as benzamides, are core structures in medicinal chemistry, offering a wide range of biological activities. These compounds are studied for their potential as therapeutic agents in treating various diseases, including cancer, infectious diseases, and neurological disorders. The exploration of their biological activities contributes to the development of new drugs with improved efficacy and safety profiles (Kennedy, 2001).
Advanced Oxidation Processes (AOPs) for Environmental Applications : Compounds with acetamide and benzamide groups are subjects of environmental science research, focusing on their degradation in water treatment processes. Studies on advanced oxidation processes (AOPs) aim to understand the degradation pathways, by-products, and the removal efficiency of pharmaceuticals and other recalcitrant compounds from the water, contributing to environmental safety and public health (Qutob et al., 2022).
Antituberculosis Activity of Organotin(IV) Complexes : The antituberculosis activity of organotin complexes, potentially including those with benzamide derivatives, is scrutinized, showing that structural diversity and the nature of the ligand significantly influence their biological activities. This research contributes to the development of novel antituberculosis agents (Iqbal et al., 2015).
Mechanism of Action
Target of Action
The primary target of the compound 4-(2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamido)benzamide is tubulin . Tubulin is a globular protein and the main constituent of microtubules, which are essential components of the cell’s cytoskeleton. Microtubules play crucial roles in many cellular processes, including mitosis, intracellular transport, and maintaining cell shape .
Mode of Action
The compound interacts with tubulin and inhibits its polymerization . This interaction disrupts the formation of microtubules, leading to cell cycle arrest in the G2/M phase . The compound’s mode of action is similar to that of colchicine, a well-known tubulin polymerization inhibitor .
Biochemical Pathways
By inhibiting tubulin polymerization, the compound affects the mitotic spindle assembly, a critical process in cell division . This disruption leads to cell cycle arrest and apoptosis, or programmed cell death . The compound’s effect on tubulin polymerization also impacts intracellular transport processes, which rely on microtubules .
Result of Action
The compound’s inhibition of tubulin polymerization results in cell cycle arrest and apoptosis . In vitro studies have shown that the compound has potent antiproliferative activities against various cancer cell lines, including HeLa, MCF-7, and HT-29 .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-[[2-(1,2-dimethylindol-3-yl)-2-oxoacetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-11-16(14-5-3-4-6-15(14)22(11)2)17(23)19(25)21-13-9-7-12(8-10-13)18(20)24/h3-10H,1-2H3,(H2,20,24)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKRQWEQRCCAOEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NC3=CC=C(C=C3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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